molecular formula C17H19N3O4 B2842672 (E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035017-91-3

(E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2842672
CAS RN: 2035017-91-3
M. Wt: 329.356
InChI Key: KNZXPXAKKDUKRM-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
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Scientific Research Applications

Antagonist for Alpha(v)beta(3) Receptor

  • Research Context : A study identified a potent and selective antagonist of the alpha(v)beta(3) receptor, useful in the prevention and treatment of osteoporosis. The compound displayed an impressive in vitro profile and efficacy in in vivo models of bone turnover (Hutchinson et al., 2003).

Furochromone Pyrimidine Derivatives with Analgesic and Anti-Inflammatory Activity

  • Research Context : Synthesis of new visnagen and khellin furochromone pyrimidine derivatives was explored, with some compounds showing promising analgesic and anti-inflammatory activities. This highlights their potential therapeutic applications (Abu‐Hashem & Youssef, 2011).

Potentially Bioactive Compounds from Visnaginone

  • Research Context : Research into the reactivity of visnaginone led to the formation of various compounds, including chalcones and pyrazoline derivatives. These compounds may possess bioactive properties, indicating potential for pharmaceutical development (Abdel Hafez, Ahmed & Haggag, 2001).

Azole Derivatives with Antimicrobial Activities

  • Research Context : A study synthesized new azole derivatives, including those incorporating a furan component. These compounds were screened for antimicrobial activity, showing effectiveness against various microorganisms (Başoğlu et al., 2013).

Antipsychotic Potential of Butyrophenones

  • Research Context : Novel butyrophenones were prepared and evaluated for their antipsychotic potential. These compounds, bearing furan components, showed affinity for various dopamine and serotonin receptors, indicating potential as antipsychotic agents (Raviña et al., 2000).

Antiarrhythmic and Antihypertensive Effects

  • Research Context : A series of pyrrolidin-2-one and pyrrolidine derivatives were synthesized, demonstrating strong antiarrhythmic and antihypertensive activities. These effects are potentially related to their alpha-adrenolytic properties (Malawska et al., 2002).

Pharma Market Reflected by Patents

  • Research Context : A comprehensive analysis of patents in the pharmaceutical market revealed the significance of furan derivatives, including those with piperidine structures, in drug development (Habernickel, 2001).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-22-15-10-18-11-16(19-15)24-14-4-2-8-20(12-14)17(21)7-6-13-5-3-9-23-13/h3,5-7,9-11,14H,2,4,8,12H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZXPXAKKDUKRM-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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